molecular formula C17H22N2O2S B2623019 1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1421484-32-3

1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2623019
CAS No.: 1421484-32-3
M. Wt: 318.44
InChI Key: ZGLFZHYPZYEPOU-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a cyclopentyl group, a furan ring, and a thiophene ring

Preparation Methods

The synthesis of 1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the cyclopentyl intermediate: This step involves the preparation of a cyclopentyl derivative through a series of reactions, such as cyclization and functional group modifications.

    Introduction of the furan ring: The furan ring is introduced through a reaction with a suitable furan derivative, often involving a coupling reaction.

    Incorporation of the thiophene ring: The thiophene ring is added using a similar coupling reaction with a thiophene derivative.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired urea derivative under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups using suitable reagents and conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: The compound may find applications in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor binding: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Molecular pathways: The compound may influence various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation, through its interactions with key proteins and signaling molecules.

Comparison with Similar Compounds

1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can be compared with other similar compounds that feature cyclopentyl, furan, or thiophene rings. Some similar compounds include:

    1-cyclopentyl-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea: This compound differs in the position of the furan ring, which may influence its chemical and biological properties.

    1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea: This compound has a different position of the thiophene ring, which could affect its reactivity and interactions with molecular targets.

    1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(pyridin-2-yl)ethyl]urea: This compound features a pyridine ring instead of a thiophene ring, which may result in different chemical and biological activities.

Properties

IUPAC Name

3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-17(18-15-4-1-2-5-15)19(12-14-8-10-21-13-14)9-7-16-6-3-11-22-16/h3,6,8,10-11,13,15H,1-2,4-5,7,9,12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFZHYPZYEPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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